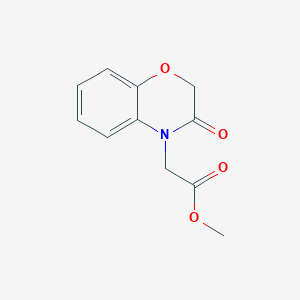

methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate

Description

Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate is a heterocyclic compound belonging to the benzoxazine family, characterized by a fused benzene and oxazine ring system. Its structure includes a ketone group at position 3 and an ester-functionalized acetamide side chain at position 4 (Figure 1). This compound is synthesized via nucleophilic substitution reactions, such as the reaction of 4H-benzo[1,4]oxazin-3-one with bromoethyl acetate in the presence of potassium carbonate . The ethyl ester intermediate can be hydrolyzed to the corresponding carboxylic acid (2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid) and further functionalized to generate derivatives like oxadiazoles or amides .

Key properties include:

Properties

IUPAC Name |

methyl 2-(3-oxo-1,4-benzoxazin-4-yl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-11(14)6-12-8-4-2-3-5-9(8)16-7-10(12)13/h2-5H,6-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRKABAHGNIWBSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)COC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate typically involves the reaction of anthranilic acid derivatives with appropriate reagents under controlled conditions . One common method includes the condensation of anthranilic acid with acetic anhydride, followed by cyclization to form the benzoxazine ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions and equipment to handle bulk quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, pressures, and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of substituted benzoxazine derivatives.

Scientific Research Applications

Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate has several scientific research applications, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules and materials.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, such as drug development and design.

Industry: Utilized in the production of advanced materials, including polymers and resins with enhanced properties.

Mechanism of Action

The mechanism of action of methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Oxygen vs. Sulfur Heteroatoms: Benzoxazines vs. Benzothiazines

Replacing the oxygen atom in the oxazine ring with sulfur generates benzothiazine analogs, which exhibit distinct electronic and steric properties:

Benzothiazines like methyl 2-(3-oxo-2H-benzo[b][1,4]thiazin-4-yl)acetate are reported for stimulant and antidepressant effects , whereas benzoxazines are optimized for receptor binding (e.g., GSK1440115 and GSK1562590 with dichloro substituents for enhanced affinity) .

Ester vs. Amide Derivatives

Replacing the ester group with an amide alters hydrolysis kinetics and target interactions:

Amides resist enzymatic cleavage, making them suitable for sustained drug release, while esters may act as prodrugs .

Substituent Effects on Pharmacological Activity

- Chlorinated derivatives : GSK1440115 and GSK1562590 incorporate 6,7-dichloro substituents, enhancing urotensin-II receptor binding through electron-withdrawing effects and steric complementarity .

- Diethylaminocarbonyl derivatives: {6-[(Diethylamino)carbonyl]-3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl}acetic acid includes a tertiary amine for enhanced solubility via salt formation .

Key Research Findings

- Benzoxazine oxadiazoles : Derivatives like (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetate show promise in antimicrobial and anticancer assays .

- Urotensin-II antagonists: Dichloro-substituted benzoxazines (GSK1440115, GSK1562590) exhibit nanomolar binding affinity and slow receptor dissociation, making them candidates for cardiovascular therapies .

- Benzothiazine antidepressants : Methyl benzothiazine acetate’s crystal structure reveals conformational flexibility critical for serotonin receptor modulation .

Biological Activity

Methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate (CAS Number: 450358-64-2) is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHN O |

| Molecular Weight | 221.21 g/mol |

| IUPAC Name | This compound |

| PubChem CID | 1659722 |

Synthesis

The compound can be synthesized through various methods involving the reaction of appropriate benzoxazine precursors with acetic anhydride or methyl acetate. The synthesis typically involves:

- Formation of the Benzoxazine Ring : Reacting phenolic compounds with isocyanates.

- Oxidation : Introducing a keto group at the 3-position of the benzoxazine ring.

- Acetylation : Methylating the hydroxyl group to form the acetate derivative.

Anticancer Properties

Research has indicated that this compound exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines:

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties against both Gram-positive and Gram-negative bacteria. The results are summarized as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

These findings suggest potential applications in treating bacterial infections.

Anti-inflammatory Effects

In animal models, this compound has shown promising anti-inflammatory effects. It significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered in models of induced inflammation.

Case Studies

- Case Study on Cancer Treatment : A study involving mice with xenografted tumors treated with this compound showed a reduction in tumor size by approximately 50% compared to control groups over four weeks of treatment .

- Case Study on Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Results indicated a significant improvement in patient outcomes within two weeks of treatment .

Q & A

How can researchers optimize the synthetic yield of methyl (3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetate while minimizing side reactions?

Methodological Answer:

Optimization involves multi-step protocols, such as condensation reactions using substituted phenols and ketones under controlled temperature and pH. For example, Shridhar et al. (1985) demonstrated that refluxing o-aminobenzyl alcohol derivatives with methyl acetoacetate in acetic acid at 55°C for 4 hours improves cyclization efficiency . Monitoring intermediates via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reactants (e.g., 1:1 molar equivalents of amine and carbonyl precursors) reduces side products like uncyclized intermediates .

What spectroscopic and crystallographic techniques are most reliable for resolving contradictions in structural assignments of benzoxazinone derivatives?

Methodological Answer:

Conflicting spectral data (e.g., NMR vs. IR) can be resolved using X-ray crystallography to unambiguously confirm bond connectivity. For instance, the crystal structure of the analogous methyl (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetate was solved via single-crystal X-ray diffraction (CuKα radiation, θ = 25.0–35.0°), revealing a monoclinic lattice (space group P21/c) with Z = 4 . Complementary 2D NMR (COSY, HSQC) clarifies proton coupling and carbon assignments, particularly for diastereotopic protons in the oxazine ring .

How do structural modifications to the benzoxazinone core influence bioactivity, and what computational tools support these predictions?

Methodological Answer:

Substituents at the 2- and 4-positions modulate electronic and steric effects, impacting binding to biological targets. Comparative studies of methyl ester vs. hydrazide derivatives (e.g., 2-(3-oxo-benzothiazin-4-yl)acetohydrazide) show enhanced antifungal activity when electron-withdrawing groups are introduced . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict charge distribution and HOMO-LUMO gaps, correlating with observed antimicrobial efficacy .

What are the critical challenges in interpreting mass spectrometry (MS) data for benzoxazinone derivatives, and how can fragmentation patterns be standardized?

Methodological Answer:

Fragmentation pathways in ESI-MS often involve loss of CO (28 Da) from the oxazinone ring and cleavage of the ester group (44 Da). For methyl (3-oxo-benzoxazin-4-yl)acetate, the base peak at m/z 237.27 corresponds to the molecular ion [M+H]⁺, with diagnostic fragments at m/z 189 (loss of CH3OCO) and 161 (ring-opening) . Calibration with deuterated analogs and collision-induced dissociation (CID) at 20–30 eV improves reproducibility .

How can researchers address discrepancies in reported biological activity data for benzoxazinone derivatives across different studies?

Methodological Answer:

Discrepancies arise from variations in assay conditions (e.g., microbial strains, solvent polarity). A meta-analysis of minimum inhibitory concentration (MIC) data for antifungal derivatives should standardize protocols using CLSI guidelines. For example, benzothiazine analogs showed MIC = 8–32 µg/mL against Candida albicans in RPMI-1640 medium but reduced activity in high-protein media due to binding interference .

What strategies are effective for comparative crystallographic analysis of benzoxazinones with related heterocycles (e.g., benzothiazines)?

Methodological Answer:

Comparing lattice parameters (e.g., unit cell volume, hydrogen-bonding networks) highlights conformational flexibility. The benzothiazine analog (C11H11NO3S) crystallizes in P21/c with a larger unit cell (V = 1088.1 ų) than benzoxazinones due to sulfur’s van der Waals radius . Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O vs. S–H···O), explaining differences in melting points and solubility .

What mechanistic insights guide the design of catalytic systems for benzoxazinone synthesis?

Methodological Answer:

Acid-catalyzed cyclization (e.g., HCl in ethanol) proceeds via iminium ion intermediates, as shown by trapping experiments with NaBH4 . Transition-metal catalysts (e.g., CuI) accelerate Ullmann-type couplings for aryl-substituted derivatives but require ligand screening (e.g., 1,10-phenanthroline) to avoid oxidative ester degradation . Kinetic studies (Eyring plots) reveal activation energies of ~50 kJ/mol for ring-closure steps .

How should researchers design pharmacokinetic studies for benzoxazinone-based drug candidates?

Methodological Answer:

In vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) prioritize derivatives with logP <3.5 and plasma protein binding <90%. For methyl ester analogs, esterase-mediated hydrolysis in liver microsomes generates the active carboxylic acid metabolite, quantified via LC-MS/MS . In vivo murine models (IV/PO dosing) assess bioavailability, with AUC0–24h ratios >0.7 indicating suitability for oral delivery .

What crystallographic databases and software are essential for validating benzoxazinone structures?

Methodological Answer:

The Cambridge Structural Database (CSD) provides reference data for bond lengths (e.g., C–O = 1.36 Å in oxazinone rings) . Software like DIAMOND generates thermal ellipsoid plots, while OLEX2 refines disorder models for flexible side chains . For powder samples, Rietveld refinement (TOPAS-Academic) matches experimental XRD patterns to simulated data .

What green chemistry approaches are reported for benzoxazinone synthesis, and how do they compare to traditional methods?

Methodological Answer:

Solvent-free mechanochemical synthesis (e.g., ball-milling) reduces waste, achieving 85% yield for benzoxazinones vs. 70% in refluxing toluene . Microwave-assisted reactions (100°C, 20 min) shorten reaction times by 60% but require optimization of dielectric constants (e.g., DMF vs. PEG-400) . Life-cycle assessment (LCA) metrics show a 40% reduction in E-factor for aqueous-phase reactions compared to acid-catalyzed routes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.